molecular formula C6H5Br2NO B1626780 2-Amino-3,5-dibromophenol CAS No. 116632-17-8

2-Amino-3,5-dibromophenol

Cat. No. B1626780
M. Wt: 266.92 g/mol
InChI Key: CQMRTVIFSRHYKB-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromophenol is a chemical compound with the molecular formula C6H5Br2NO . It is also known by other names such as (2-Amino-3,5-dibromophenyl)methanol .


Synthesis Analysis

A process for the preparation of 2-amino-3,5-dibromobenzylamines, which could be related to the synthesis of 2-Amino-3,5-dibromophenol, has been described in a patent . The process involves several steps including bromination, reaction with hydrazine, reaction with a sulfohalide, reaction in an alkaline medium with a primary amine, and hydrogenation .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,5-dibromophenol consists of a benzene ring with two bromine atoms, one hydroxyl group, and one amino group . The exact arrangement of these groups on the benzene ring can be found in specific references or databases .


Physical And Chemical Properties Analysis

2-Amino-3,5-dibromophenol has a molecular weight of 266.92 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.

Safety And Hazards

2-Amino-3,5-dibromophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-3,5-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMRTVIFSRHYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541405
Record name 2-Amino-3,5-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromophenol

CAS RN

116632-17-8
Record name 2-Amino-3,5-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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